molecular formula C8H8N4OS B162830 1-Amino-3-(1,3-benzothiazol-2-yl)urea CAS No. 127188-39-0

1-Amino-3-(1,3-benzothiazol-2-yl)urea

Katalognummer B162830
CAS-Nummer: 127188-39-0
Molekulargewicht: 208.24 g/mol
InChI-Schlüssel: YLYUBIJVSLAFBP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Amino-3-(1,3-benzothiazol-2-yl)urea, also known as ABTU, is a chemical compound used in peptide synthesis as a coupling reagent. It is a white crystalline solid that is soluble in water and organic solvents. ABTU is widely used in the pharmaceutical industry due to its high efficiency and low toxicity.

Wirkmechanismus

1-Amino-3-(1,3-benzothiazol-2-yl)urea works by activating the carboxyl group of the amino acid, which then reacts with the amino group of the next amino acid in the peptide chain. This reaction forms a peptide bond, which links the two amino acids together. This compound is a more efficient coupling reagent than other reagents because it forms a more stable intermediate, which reduces the formation of unwanted by-products.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects. It is a non-toxic compound that is safe for use in the laboratory. However, it is important to handle this compound with care and follow proper safety protocols to avoid any potential hazards.

Vorteile Und Einschränkungen Für Laborexperimente

1-Amino-3-(1,3-benzothiazol-2-yl)urea has several advantages over other coupling reagents. It is highly efficient, which reduces the formation of unwanted by-products and increases the yield of the desired product. It is also easy to use and has a low toxicity, which makes it safe for use in the laboratory. However, this compound has some limitations. It is not suitable for the synthesis of peptides with acid-sensitive amino acids, such as aspartic acid and glutamic acid. It is also not suitable for the synthesis of peptides with N-terminal cysteine residues.

Zukünftige Richtungen

There are several future directions for the use of 1-Amino-3-(1,3-benzothiazol-2-yl)urea in peptide synthesis. One area of research is the development of new coupling reagents that are more efficient and have fewer limitations than this compound. Another area of research is the synthesis of peptides with novel structures and functions using this compound. Additionally, this compound can be used in the synthesis of peptidomimetics, which have potential applications in drug discovery and development.
Conclusion
In conclusion, this compound is a highly efficient and safe coupling reagent that is widely used in peptide synthesis. It has no known biochemical or physiological effects and is easy to use. However, it has some limitations and is not suitable for the synthesis of certain peptides. Future research should focus on the development of new coupling reagents and the synthesis of novel peptides and peptidomimetics using this compound.

Wissenschaftliche Forschungsanwendungen

1-Amino-3-(1,3-benzothiazol-2-yl)urea is widely used as a coupling reagent in peptide synthesis. It is commonly used in the solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS). This compound is preferred over other coupling reagents due to its high efficiency, low toxicity, and ease of use. It is also used in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides.

Eigenschaften

CAS-Nummer

127188-39-0

Molekularformel

C8H8N4OS

Molekulargewicht

208.24 g/mol

IUPAC-Name

1-amino-3-(1,3-benzothiazol-2-yl)urea

InChI

InChI=1S/C8H8N4OS/c9-12-7(13)11-8-10-5-3-1-2-4-6(5)14-8/h1-4H,9H2,(H2,10,11,12,13)

InChI-Schlüssel

YLYUBIJVSLAFBP-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)NN

Kanonische SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)NN

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

A solution of 4-nitrophenyl chloroformate, 5.04 g (25 mMole) in 25 ml of dry chloroform was added dropwise to a to a ice cooled, stirred solution of 2-aminobenzothiazole, 3.75 gm (25 mMole) in 50 ml of dry pyridine. The mixture was stirred at 0° C. for 45 minutes longer. Anhydrous hydrazine, 1.6 ml (250 mMole), was added rapidly to the stirred reaction mixture and the ice bath was removed. Stirring was continued for 3 hours at 22° C. Insolubles were filtered, rinsed with cold methanol and dissolved in dilute aqueous hydrochloric acid. Insolubles were filtered off and the aqueous solution was extracted with ethyl acetate. The aqueous solution was made basic, pH 9.5, by addition of aqueous sodium hydroxide. The insoluble product was filtered, washed with water, dried, and recrystallized from ethanol furnishing 1.35 g of 4-(benzothiazol-2-yl)-semicarbazide melting at 225° C. The product was characterized by nuclear magnetic resonance, mass spectra, infrared spectra and elemental analyses.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.